Ac-YVAD-FMK

Description

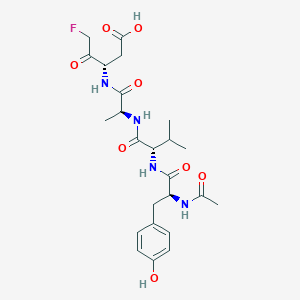

Structure

2D Structure

Properties

Molecular Formula |

C24H33FN4O8 |

|---|---|

Molecular Weight |

524.5 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoic acid |

InChI |

InChI=1S/C24H33FN4O8/c1-12(2)21(24(37)26-13(3)22(35)28-17(10-20(33)34)19(32)11-25)29-23(36)18(27-14(4)30)9-15-5-7-16(31)8-6-15/h5-8,12-13,17-18,21,31H,9-11H2,1-4H3,(H,26,37)(H,27,30)(H,28,35)(H,29,36)(H,33,34)/t13-,17-,18-,21-/m0/s1 |

InChI Key |

YEUFRYDFUGIZNM-DGJUNBOTSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Ac-YVAD-FMK: A Technical Guide to its Role in Pyroptosis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyroptosis is a lytic and inflammatory form of programmed cell death initiated by inflammasomes and executed by caspases and the gasdermin family of proteins. A key mediator of the canonical pyroptosis pathway is Caspase-1. Its activation leads to the cleavage of Gasdermin D (GSDMD), resulting in the formation of pores in the plasma membrane and the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). Ac-YVAD-FMK is a synthetic, cell-permeable, and irreversible inhibitor of caspase-1. By mimicking the caspase-1 cleavage site in pro-IL-1β, it covalently binds to the active site of caspase-1, thereby preventing the downstream events of pyroptosis. This guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols to assess its inhibitory effects, and quantitative data on its efficacy.

The Core Mechanism: How this compound Prevents Pyroptosis

Pyroptosis is a critical component of the innate immune response, but its dysregulation is implicated in various inflammatory diseases. The canonical pathway is initiated by the assembly of an inflammasome complex in response to pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). This complex recruits and activates pro-caspase-1.

Activated caspase-1 is a cysteine protease with a specific substrate preference for tetrapeptide sequences, most notably Tyr-Val-Ala-Asp (YVAD). Its two primary substrates in the pyroptotic pathway are pro-IL-1β and GSDMD.

This compound (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-fluoromethylketone) is a potent and specific inhibitor of caspase-1. Its mechanism of action is rooted in its design as a peptide mimetic:

-

Competitive Binding: The YVAD sequence in this compound mimics the caspase-1 cleavage site in its natural substrates. This allows the inhibitor to specifically target and bind to the active site of caspase-1.

-

Irreversible Inhibition: The fluoromethylketone (FMK) group forms a covalent thioether bond with the cysteine residue in the catalytic site of caspase-1. This irreversible binding permanently inactivates the enzyme.

By inactivating caspase-1, this compound effectively blocks the key downstream events of pyroptosis:

-

Inhibition of GSDMD Cleavage: Inactive caspase-1 cannot cleave GSDMD. This prevents the release of the N-terminal fragment of GSDMD (GSDMD-NT), which is responsible for forming pores in the plasma membrane.

-

Prevention of Cytokine Maturation: The processing of pro-IL-1β and pro-IL-18 into their mature, biologically active forms is inhibited.

The net result is the suppression of cell lysis and the release of pro-inflammatory cytokines, thereby preventing pyroptosis.

Signaling Pathway Diagram

Caption: Canonical pyroptosis pathway and its inhibition by this compound.

Quantitative Data on this compound Efficacy

The potency of this compound can be quantified by its half-maximal inhibitory concentration (IC50) for caspase-1 and its dose-dependent effects on the hallmarks of pyroptosis.

| Parameter | Value | Cell Type/System | Reference |

| Caspase-1 Inhibition | |||

| % Inhibition | 91% | Rat brain homogenates | [1] |

| Concentration | 500 nM | ||

| Pyroptosis Inhibition (LDH Release) | |||

| % Reduction in LDH Release | Dose-dependent | U937 macrophages | [2] |

| Concentration | 25 µM | ||

| IL-1β Release Inhibition | |||

| % Reduction in IL-1β | Dose-dependent | Activated microglia | [3] |

| Concentration | 40 µM, 80 µM |

Note: The provided data for pyroptosis and IL-1β inhibition are from studies using Ac-YVAD-CMK, a closely related chloromethylketone analog of this compound. The inhibitory mechanisms and effective concentrations are comparable.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory effect of this compound on pyroptosis.

Caspase-1 Activity Assay

This assay measures the enzymatic activity of caspase-1 in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest (e.g., macrophages)

-

Pyroptosis-inducing stimulus (e.g., LPS and Nigericin)

-

This compound

-

Lysis buffer (e.g., RIPA buffer)

-

96-well black, flat-bottom plates

-

Caspase-1 substrate (e.g., Ac-YVAD-AMC or Ac-YVAD-AFC)

-

Reaction buffer (e.g., 200 mM HEPES, pH 7.5, 20% glycerol)

-

DTT (1M stock)

-

Fluorometer

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at the desired density in a multi-well plate.

-

Pre-treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control (DMSO) for 1-2 hours.

-

Induce pyroptosis using a suitable stimulus (e.g., prime with LPS (1 µg/mL) for 4 hours, followed by Nigericin (10 µM) for 30-60 minutes).

-

-

Cell Lysis:

-

Collect cell culture supernatants for other assays (LDH, ELISA).

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 15-30 minutes.

-

Centrifuge the lysates at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Enzymatic Reaction:

-

In a 96-well black plate, prepare the reaction mixture per well:

-

Caspase-1 substrate (to a final concentration of 50 µM)

-

PBS

-

2x Reaction buffer

-

1M DTT (to a final concentration of 10 mM)

-

-

Add 25 µL of cell lysate to each well containing the reaction mixture.

-

-

Measurement:

Lactate Dehydrogenase (LDH) Release Assay

This colorimetric assay quantifies the release of the cytosolic enzyme LDH into the cell culture supernatant as a measure of cell lysis.

Materials:

-

Cell culture supernatants from the experiment described in 3.1.

-

LDH assay kit (commercially available) or home-made reagents.

-

96-well clear, flat-bottom plate.

-

Spectrophotometer.

Protocol:

-

Sample Preparation:

-

After inducing pyroptosis, centrifuge the cell culture plate at 500 x g for 5 minutes to pellet cells and debris.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

-

Assay Procedure (using a commercial kit):

-

Follow the manufacturer's instructions. Typically, this involves adding a substrate/dye solution to each well.

-

Incubate the plate at room temperature for the recommended time (e.g., 30 minutes), protected from light.

-

Add a stop solution provided in the kit.

-

-

Measurement:

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm) within 1 hour.

-

-

Data Analysis:

-

Include controls for background (medium only) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Background Absorbance) / (Maximum Release Absorbance - Background Absorbance)] * 100[7]

-

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the concentration of mature IL-1β released into the cell culture supernatant.

Materials:

-

Cell culture supernatants from the experiment described in 3.1.

-

IL-1β ELISA kit (commercially available).

-

96-well ELISA plate.

-

Wash buffer.

-

Recombinant IL-1β standard.

-

Detection antibody (biotinylated).

-

Streptavidin-HRP.

-

TMB substrate.

-

Stop solution.

-

Microplate reader.

Protocol (general steps for a sandwich ELISA):

-

Coating: Coat a 96-well plate with a capture antibody specific for IL-1β and incubate overnight.

-

Blocking: Block non-specific binding sites with a blocking buffer.

-

Sample Incubation: Add standards and cell culture supernatants to the wells and incubate.

-

Detection:

-

Wash the plate and add a biotinylated detection antibody.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add TMB substrate.

-

-

Measurement:

-

Stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm.

-

-

Data Analysis:

-

Generate a standard curve using the recombinant IL-1β.

-

Determine the concentration of IL-1β in the samples by interpolating their absorbance values from the standard curve.

-

Western Blot for GSDMD Cleavage

This technique visualizes the cleavage of full-length GSDMD into its N-terminal fragment, a direct indicator of caspase-1 activity.

Materials:

-

Cell lysates and supernatants from the experiment described in 3.1.

-

SDS-PAGE gels.

-

Transfer membranes (e.g., PVDF).

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody against GSDMD (recognizing both full-length and the N-terminal fragment).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Protein Precipitation from Supernatant (optional but recommended):

-

To detect secreted GSDMD-N, precipitate proteins from the cell culture supernatant using methods like methanol/chloroform precipitation.

-

-

Sample Preparation:

-

Combine cell lysates (and precipitated supernatant proteins) with Laemmli buffer and boil.

-

-

SDS-PAGE and Transfer:

-

Separate proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate with the primary anti-GSDMD antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

-

Detection:

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound's effect on pyroptosis.

Conclusion

This compound is an invaluable tool for studying the canonical pyroptosis pathway. Its high specificity and irreversible mechanism of action make it a reliable inhibitor of caspase-1. By preventing GSDMD cleavage and pro-inflammatory cytokine maturation, this compound effectively abrogates pyroptotic cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the role of caspase-1 in various biological processes and to explore the therapeutic potential of inhibiting pyroptosis in inflammatory diseases.

References

- 1. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Caspase-1 Activity Assay. [bio-protocol.org]

- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ph.nagasaki-u.ac.jp [ph.nagasaki-u.ac.jp]

- 7. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]

- 9. Immunoblotting [bio-protocol.org]

A-Z Guide to Ac-YVAD-FMK: Structure, Activity, and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the irreversible caspase-1 inhibitor, Ac-YVAD-FMK. We will delve into its structure-activity relationship (SAR), mechanism of action, and role in modulating inflammatory pathways. This document also includes detailed experimental protocols and quantitative data to support researchers in their study of this critical tool for inflammation and apoptosis research.

Introduction to this compound

Ac-YVAD-CMK (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone) is a potent, selective, and irreversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2] Caspase-1 is a critical cysteine protease that plays a central role in the innate immune response. It is responsible for the proteolytic processing and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[1][3] Furthermore, caspase-1 cleaves Gasdermin D (GSDMD), a key step in inducing pyroptosis, a pro-inflammatory form of programmed cell death.[1][4] Given its central role in inflammation, the inhibition of caspase-1 by this compound provides a powerful tool to study and potentially mitigate inflammatory diseases.[5][6]

Mechanism of Action

This compound functions as an irreversible inhibitor by mimicking the natural substrate of caspase-1. The tetrapeptide sequence (YVAD) is specifically recognized by the active site of caspase-1.[1] The fluoromethylketone (FMK) group then forms a covalent bond with the cysteine residue in the catalytic site of the enzyme, leading to its irreversible inactivation. This targeted inhibition effectively blocks the downstream events of caspase-1 activation, including cytokine maturation and pyroptosis.

Structure-Activity Relationship (SAR) of this compound

The efficacy and selectivity of this compound are determined by the specific contributions of its three key components: the N-terminal acetyl group, the tetrapeptide recognition sequence, and the C-terminal fluoromethylketone reactive group.

-

N-terminal Acetyl (Ac) Group: The acetylation of the N-terminus protects the peptide from degradation by aminopeptidases, thereby increasing its stability in cellular and in vivo models. This modification is crucial for maintaining the inhibitor's concentration and prolonging its inhibitory effect.

-

Tetrapeptide Sequence (Tyr-Val-Ala-Asp): This sequence is based on the cleavage site in pro-IL-1β and is highly specific for caspase-1.[1] The specificity of this sequence is a primary determinant of the inhibitor's selectivity for caspase-1 over other caspases. While this compound is a potent caspase-1 inhibitor, it can also weakly inhibit other caspases, such as human caspase-4 and caspase-5.[1]

-

Fluoromethylketone (FMK) Group: The FMK group is an electrophilic "warhead" that irreversibly binds to the catalytic cysteine of the caspase. This covalent modification is essential for the inhibitor's irreversible nature, ensuring a sustained blockade of caspase-1 activity.

Quantitative Inhibitory Data

The potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for various caspase inhibitors, highlighting the selectivity of this compound for caspase-1.

| Inhibitor | Target Caspase(s) | IC50 Value | Reference |

| Ac-YVAD-CMK | Caspase-1 | Potent Inhibition | [7] |

| Z-VAD-FMK | Pan-caspase (except Caspase-2) | Low to mid-nanomolar | [8][9] |

| VX-765 | Caspase-1 | 530 nM | [9] |

| Ac-LESD-CMK | Caspase-8 | 50 nM | [9] |

| Ac-FLTD-CMK | Caspase-1 | 3.36 µM | [9] |

Note: Specific IC50 values for this compound can vary depending on the assay conditions.

Signaling Pathway Involvement: The Inflammasome

This compound is a key tool for studying the inflammasome pathway. Inflammasomes are multiprotein complexes that assemble in response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4] This assembly leads to the activation of caspase-1, which then triggers downstream inflammatory responses.[4][10]

Caption: Inflammasome signaling pathway and the inhibitory action of this compound on Caspase-1.

Experimental Protocols

This protocol provides a method for quantifying caspase-1 activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)

-

Caspase-1 Substrate (Ac-YVAD-AFC or Ac-YVAD-pNA)[3]

-

This compound (for inhibitor control)

-

96-well black microplate

-

Fluorometer or spectrophotometer

Procedure:

-

Sample Preparation:

-

Induce apoptosis or inflammasome activation in your cell line of choice.

-

Harvest cells (2-5 x 10^6) and pellet by centrifugation.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) for the assay.

-

-

Assay Setup:

-

To each well of a 96-well plate, add 50 µL of cell lysate.

-

For inhibitor controls, pre-incubate the lysate with this compound (final concentration 10-50 µM) for 30 minutes on ice.

-

Prepare the reaction mixture by adding 50 µL of 2X Reaction Buffer to each well.[11]

-

Add 5 µL of the caspase-1 substrate (e.g., 1 mM Ac-YVAD-AFC) to each well.

-

-

Measurement:

-

Data Analysis:

-

The fold-increase in caspase-1 activity can be determined by comparing the fluorescence/absorbance of the treated samples to the untreated controls.

-

The following diagram illustrates a typical workflow for screening potential caspase-1 inhibitors.

Caption: A generalized workflow for screening and validating Caspase-1 inhibitors in a cell-based model.

Conclusion

This compound remains an indispensable tool for researchers investigating the intricacies of the inflammasome and pyroptosis. Its well-defined structure-activity relationship, potent and selective inhibition of caspase-1, and irreversible mechanism of action make it a gold standard for dissecting the role of this critical enzyme in health and disease. The experimental protocols and data provided in this guide are intended to facilitate its effective use in the laboratory, ultimately contributing to the advancement of our understanding of inflammatory processes and the development of novel therapeutics.

References

- 1. invivogen.com [invivogen.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. amsbio.com [amsbio.com]

- 4. Inflammasome - Wikipedia [en.wikipedia.org]

- 5. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. invivogen.com [invivogen.com]

- 9. researchgate.net [researchgate.net]

- 10. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. takarabio.com [takarabio.com]

The Discovery and Development of Ac-YVAD-FMK: A Technical Guide to a Potent Caspase-1 Inhibitor

Introduction: Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-fluoromethylketone (Ac-YVAD-FMK) is a highly selective, cell-permeable, and irreversible inhibitor of caspase-1, a key enzyme in the inflammatory response. Also known as IL-1 converting enzyme (ICE), caspase-1 is a cysteine protease responsible for the cleavage and activation of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), as well as the pore-forming protein Gasdermin D (GSDMD), which executes a lytic, pro-inflammatory form of cell death called pyroptosis.[1][2] The development of this compound has provided researchers with a critical tool to dissect the intricate signaling pathways governed by caspase-1 and to explore the therapeutic potential of inhibiting this enzyme in a host of inflammatory diseases.

Discovery and Rational Design

The development of specific caspase inhibitors was a pivotal advancement in the study of apoptosis and inflammation.[3] The design of this compound is a prime example of rational drug design, based on the substrate specificity of its target enzyme, caspase-1.

-

Substrate Specificity: Early research identified the optimal cleavage sequence for caspase-1 as the tetrapeptide motif Tyrosine-Valine-Alanine-Aspartic acid (YVAD).[2] Caspase-1 recognizes this sequence in its natural substrates, such as pro-IL-1β, which contains a similar YVHD sequence at its cleavage site.[2][4]

-

Chemical Structure: this compound is a synthetic peptide that mimics this recognition sequence. It consists of:

This strategic design allows the molecule to enter cells, be recognized by active caspase-1, and then irreversibly bind to it, effectively neutralizing its enzymatic activity. It is considered a more specific inhibitor for caspase-1 compared to broad-spectrum pan-caspase inhibitors like Z-VAD-FMK, which can block a wider range of caspases involved in apoptosis.[7][8]

Mechanism of Irreversible Inhibition

This compound functions as an irreversible inhibitor by forming a covalent bond with the catalytic cysteine residue within the active site of caspase-1.[8]

-

Recognition and Binding: The YVAD peptide portion of the inhibitor fits into the substrate-binding pocket of the active caspase-1 enzyme.

-

Covalent Modification: The fluoromethylketone group then reacts with the thiol group of the catalytic cysteine residue in the caspase-1 active site.

-

Irreversible Inactivation: This reaction forms a stable thioether bond, permanently inactivating the enzyme.

This irreversible binding prevents caspase-1 from processing its downstream substrates, thereby blocking cytokine maturation and pyroptotic cell death.

Caption: Irreversible inhibition of Caspase-1 by this compound.

Role in the Inflammasome Signaling Pathway

This compound is a cornerstone tool for studying the inflammasome, a multi-protein complex that activates caspase-1 in response to pathogens and cellular danger signals.[7] The NLRP3 inflammasome is one of the most well-characterized of these complexes.

Canonical NLRP3 Inflammasome Activation:

-

Priming (Signal 1): A primary signal, often from Toll-like receptor (TLR) ligands like lipopolysaccharide (LPS), induces the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.

-

Activation (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.[9]

-

Caspase-1 Activation: Proximity-induced autoproteolysis within the assembled inflammasome leads to the activation of caspase-1.[1][10]

-

Substrate Cleavage: Active caspase-1 then cleaves its substrates:

-

Inflammatory Outcomes: The GSDMD pores allow for the release of mature IL-1β and IL-18 and ultimately lead to pyroptotic cell death.[2]

This compound directly intervenes at step 4 by inhibiting active caspase-1, thereby preventing all subsequent downstream events.

Caption: this compound blocks the NLRP3 inflammasome pathway by inhibiting Caspase-1.

Quantitative Data on this compound Activity

The efficacy and selectivity of this compound have been quantified in numerous studies. Below are representative data summarizing its inhibitory potential and effects in experimental models.

Table 1: Inhibitory Potency of this compound against Various Caspases Note: IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency. Data are compiled from various sources and experimental conditions may differ.

| Caspase Target | Reported IC50 Value | Selectivity Note | Reference |

| Caspase-1 (ICE) | 3.36 µM - 5.67 µM | Primary Target | [11] |

| Caspase-3 | Weakly Inhibited | Significantly less potent than against Caspase-1. | [12] |

| Caspase-4 | Weakly Inhibited | Ac-YVAD-cmk is a weak inhibitor of caspase-4. | [2] |

| Caspase-5 | Weakly Inhibited | Ac-YVAD-cmk is a weak inhibitor of caspase-5. | [2] |

| Caspase-8 | Weakly Inhibited | Significantly less potent than against Caspase-1. | [11] |

Table 2: In Vitro and In Vivo Effects of this compound Treatment Note: This table summarizes the observed effects of this compound in various experimental settings.

| Experimental Model | Treatment | Outcome | Quantitative Effect | Reference |

| Permanent Middle Cerebral Artery Occlusion (Rat) | Ac-YVAD-cmk (300 ng/rat, i.c.v.) | Neuroprotection | Infarct volume reduced by ~35% at 24 hr. | [12] |

| Reduction of Caspase Activity | Caspase-1 activity reduced by ~96% at 24 hr. | [12] | ||

| Reduction of Cytokines | Brain IL-1β levels reduced by ~60% at 24 hr. | [12] | ||

| Sepsis-induced Acute Kidney Injury (Mouse) | Ac-YVAD-cmk (resuscitation fluid) | Reduced Inflammatory Cytokines | Significant decrease in serum IL-1β, IL-18, TNF-α, and IL-6. | [13] |

| Reduced Inflammasome Proteins | Significant decrease in renal Caspase-1, NLRP1, IL-1β, and IL-18. | [13] | ||

| Cold-Restraint Stress Gastric Injury (Mouse) | Ac-YVAD-cmk (12.5 µmol/kg) | Reduced Inflammatory Cytokines | Significant decrease in TNF-α, IL-1β, IL-6, and IL-18. | [14][15] |

| Reduced Apoptosis | Significant reduction in cleaved caspase-3 and Bax expression. | [14] |

Key Experimental Protocols

This compound is used in a variety of assays to probe inflammasome function. Below are detailed methodologies for key experiments.

Protocol: Caspase-1 Activity Assay using Fluorogenic Substrate

This assay measures the enzymatic activity of caspase-1 in cell lysates by monitoring the cleavage of a specific fluorogenic substrate, such as Ac-YVAD-AMC.

Materials:

-

Cells treated with inflammasome activators +/- this compound.

-

Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose).

-

Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% sucrose, 10 mM DTT).

-

Caspase-1 Substrate: Ac-YVAD-AMC (10 mM stock in DMSO).

-

96-well black microplate.

-

Fluorometer (Excitation: ~380 nm, Emission: ~460 nm).

Methodology:

-

Cell Lysis: Harvest and wash cells with cold PBS. Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the cytosolic proteins.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add 50-100 µg of protein lysate per well. Adjust the volume with Caspase Assay Buffer to 90 µL.

-

Substrate Addition: Add 10 µL of Ac-YVAD-AMC to each well to a final concentration of 50-100 µM.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence intensity using a fluorometer. The increase in fluorescence corresponds to the amount of cleaved AMC, indicating caspase-1 activity.

Protocol: Western Blot for GSDMD Cleavage and IL-1β Processing

This protocol allows for the visualization of caspase-1 substrate cleavage.

Materials:

-

Cells treated with inflammasome activators +/- this compound.

-

RIPA Buffer with protease inhibitors.

-

SDS-PAGE gels and transfer apparatus.

-

PVDF membrane.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibodies: Anti-GSDMD, Anti-IL-1β (recognizing the cleaved p17 fragment), Anti-Caspase-1 (recognizing the cleaved p20 subunit), Anti-Actin or Anti-GAPDH (loading control).

-

HRP-conjugated secondary antibody.

-

ECL chemiluminescence substrate.

Methodology:

-

Sample Preparation:

-

Supernatant: Collect the cell culture supernatant. Concentrate proteins if necessary (e.g., using methanol/chloroform precipitation) to detect secreted IL-1β.

-

Lysate: Lyse the cell pellet using RIPA buffer.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Load equal amounts of protein from lysates and an equal volume of supernatant onto an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane 3 times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Look for the appearance of cleaved fragments (e.g., Caspase-1 p20, IL-1β p17, GSDMD-N p30) in stimulated samples and their reduction in this compound-treated samples.

Caption: Workflow for assessing this compound's effect on inflammasome activation.

Conclusion

This compound has been an indispensable chemical tool for cellular and molecular biology. Its high selectivity and irreversible mechanism of action have allowed for the precise interrogation of caspase-1's role in health and disease. From elucidating the fundamental mechanisms of inflammasome activation and pyroptosis to demonstrating the therapeutic potential of caspase-1 inhibition in preclinical models of stroke, sepsis, and inflammatory disorders, this compound continues to be a vital reagent for researchers in immunology, neuroscience, and drug development.

References

- 1. Caspase 1 - Wikipedia [en.wikipedia.org]

- 2. invivogen.com [invivogen.com]

- 3. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. invivogen.com [invivogen.com]

- 9. researchgate.net [researchgate.net]

- 10. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Signaling of Ac-YVAD-FMK Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the downstream signaling consequences of inhibiting caspase-1 with Ac-YVAD-FMK, a potent and irreversible inhibitor. We will delve into the molecular mechanisms, present quantitative data from key studies, detail experimental protocols, and visualize the involved pathways.

Introduction to this compound and Caspase-1

This compound (N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-fluoro-2-oxopropyl]-L-alaninamide) is a synthetic tetrapeptide that acts as a selective and irreversible inhibitor of caspase-1.[1][2] Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response.[2] It functions downstream of multi-protein complexes called inflammasomes, which assemble in response to various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[3][4]

The primary role of activated caspase-1 is to cleave the inactive precursors of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms.[2][3] Additionally, caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of pro-inflammatory cell death known as pyroptosis.[2] By inhibiting caspase-1, this compound effectively blocks these downstream events, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.[5][6]

The Inflammasome and Caspase-1 Activation Pathway

The activation of caspase-1 is tightly regulated and initiated by the assembly of an inflammasome complex. This process is often described as a two-signal model.

-

Signal 1 (Priming): This signal, typically initiated by the activation of Toll-like receptors (TLRs) by PAMPs like lipopolysaccharide (LPS), leads to the nuclear factor-κB (NF-κB) mediated transcription of pro-IL-1β and NLRP3, a key component of one of the most well-characterized inflammasomes.[7][8]

-

Signal 2 (Activation): A variety of stimuli, including ATP, crystalline substances, and microbial toxins, can trigger the assembly of the NLRP3 inflammasome.[4] This complex consists of the NLRP3 sensor protein, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[4] The proximity of pro-caspase-1 molecules within the inflammasome complex facilitates their auto-cleavage and activation.[4]

This compound intervenes after the inflammasome has assembled and caspase-1 has been activated, directly inhibiting its enzymatic activity.

Downstream Consequences of this compound Inhibition

The inhibition of caspase-1 by this compound leads to several measurable downstream effects, primarily the reduction of inflammation and prevention of pyroptotic cell death.

Inhibition of Pro-inflammatory Cytokine Maturation

This compound effectively blocks the processing of pro-IL-1β and pro-IL-18, leading to a significant reduction in the levels of their mature, secreted forms.[9][10] This has been demonstrated in various experimental models.

Table 1: Effect of this compound on Cytokine Levels

| Model System | Treatment | Cytokine Measured | Observed Effect | Reference |

| LPS-stimulated whole blood | Pre-treatment with Ac-YVAD-cmk | IL-1β | Pronounced decrease in secretion | [3] |

| Cold-restraint stress in mice | Ac-YVAD-CMK pre-treatment | IL-1β, IL-18, TNF-α, IL-6 | Significant decrease in serum levels | [5][11] |

| Sepsis-induced acute kidney injury in mice | Ac-YVAD-CMK treatment | IL-1β, IL-18, TNF-α, IL-6 | Significant reduction in serum levels | [9] |

| Intracerebral hemorrhage in mice | Ac-YVAD-cmk treatment | IL-1β, IL-18 | Significant decrease in protein levels | [10] |

| Sevoflurane-induced cognitive dysfunction in aged mice | Ac-YVAD-cmk pre-treatment | IL-1β, IL-18 | Reduced expression in the hippocampus | [12] |

Prevention of Pyroptosis

By preventing the cleavage of GSDMD, this compound inhibits the formation of membrane pores and subsequent pyroptotic cell death.[6][9] This has been shown to be protective in various disease models.

Table 2: Effect of this compound on Pyroptosis and Cell Viability

| Model System | Treatment | Endpoint Measured | Observed Effect | Reference |

| LPS-induced acute lung injury in mice | Ac-YVAD-CMK pre-treatment | Alveolar macrophage pyroptosis | Inhibition of pyroptotic cell death | [6] |

| Sepsis-induced acute kidney injury in mice | Ac-YVAD-CMK treatment | GSDMD expression in renal tissue | Significant reduction in GSDMD expression | [9] |

| Intracerebral hemorrhage in mice | Ac-YVAD-CMK administration | Pyroptosis | Attenuation of pyroptotic cell death | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are representative protocols for key experiments.

In Vitro Caspase-1 Inhibition Assay

This assay measures the direct inhibitory effect of this compound on caspase-1 activity using a fluorogenic substrate.

-

Reagent Preparation:

-

Prepare Caspase Assay Buffer (e.g., 50mM HEPES, pH 7.5, 50mM KCl, 200mM NaCl, 10mM DTT, 0.1% CHAPS).[14]

-

Reconstitute recombinant human Caspase-1 enzyme in assay buffer to a working concentration (e.g., 50 nM).[14]

-

Prepare the fluorogenic substrate Ac-YVAD-AFC in assay buffer to a working concentration (e.g., 5 µM).[14]

-

Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well black plate, add the diluted this compound or vehicle control (DMSO).

-

Add the diluted Caspase-1 enzyme to each well.

-

Incubate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the Caspase-1 substrate to all wells.

-

Immediately measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[15]

-

Continue to read the fluorescence at regular intervals (e.g., every 5 minutes for 1 hour) to determine the reaction rate.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (change in fluorescence over time).

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.

-

Cellular IL-1β Release Assay (ELISA)

This protocol describes the measurement of IL-1β released from cultured cells following inflammasome activation and treatment with this compound.

-

Cell Culture and Treatment:

-

Plate cells (e.g., mouse bone marrow-derived macrophages or human THP-1 monocytes) in a 24-well plate and allow them to adhere.

-

Prime the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4 hours) to induce pro-IL-1β expression.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.[3]

-

Induce inflammasome activation with a Signal 2 stimulus, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), for a defined period (e.g., 1 hour).

-

-

Sample Collection and ELISA:

-

Centrifuge the plate to pellet any detached cells.

-

Carefully collect the cell culture supernatants.

-

Perform an enzyme-linked immunosorbent assay (ELISA) for mature IL-1β according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody for IL-1β.

-

Adding the collected supernatants and standards to the wells.

-

Incubating and washing the plate.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubating and washing the plate.

-

Adding a substrate that produces a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the IL-1β standard.

-

Calculate the concentration of IL-1β in each sample based on the standard curve.

-

Compare the IL-1β levels in this compound-treated samples to the vehicle-treated controls.

-

Western Blotting for Caspase-1 Cleavage and GSDMD

This method is used to visualize the inhibition of caspase-1 auto-cleavage and GSDMD cleavage.

-

Cell Lysis and Protein Quantification:

-

Following cell treatment as described in 4.2.1, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Collect the cell lysates and centrifuge to remove debris.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the cleaved form of caspase-1 (p20 subunit) and the N-terminal fragment of GSDMD. Also, probe for a loading control like β-actin or GAPDH.

-

Wash the membrane and incubate with a secondary antibody conjugated to HRP.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Perform densitometric analysis of the protein bands to quantify the relative expression levels.

-

Normalize the expression of the target proteins to the loading control.

-

Compare the levels of cleaved caspase-1 and GSDMD in this compound-treated samples to the controls.

-

Conclusion

This compound is a powerful tool for dissecting the downstream signaling pathways of caspase-1. Its ability to potently and specifically inhibit this key inflammatory enzyme allows for the detailed investigation of IL-1β and IL-18 processing, as well as pyroptotic cell death. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the impact of this compound in various experimental systems. A thorough understanding of the downstream consequences of caspase-1 inhibition is essential for advancing our knowledge of inflammatory diseases and for the development of novel therapeutic strategies.

References

- 1. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Alveolar Macrophage Pyroptosis Reduces Lipopolysaccharide-induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasom… [ouci.dntb.gov.ua]

- 12. Ac-YVAD-cmk ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AC-YVAD-CMK Inhibits Pyroptosis and Improves Functional Outcome after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Notes and Protocols: Ac-YVAD-FMK Administration in a Mouse Model of Sepsis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The inflammatory cascade in sepsis is significantly mediated by caspases, a family of cysteine proteases. Caspase-1, in particular, plays a pivotal role in the innate immune response by activating pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18, and by inducing a form of programmed cell death known as pyroptosis. Given its central role in inflammation, caspase-1 has emerged as a promising therapeutic target for sepsis. Ac-YVAD-FMK is a potent and irreversible inhibitor of caspase-1, and its administration in preclinical models of sepsis has been investigated to explore its therapeutic potential.[1] This document provides detailed application notes and protocols for the administration of this compound in a cecal ligation and puncture (CLP) mouse model of sepsis, a gold standard for preclinical sepsis research.[2]

Mechanism of Action of this compound

This compound is a synthetic tetrapeptide that mimics the cleavage site of pro-IL-1β by caspase-1.[1] It irreversibly binds to the active site of caspase-1, thereby inhibiting its enzymatic activity. This inhibition blocks the maturation and secretion of IL-1β and IL-18, key mediators of the inflammatory response in sepsis.[1] Furthermore, by inhibiting caspase-1, this compound can prevent pyroptosis, a pro-inflammatory form of cell death that contributes to tissue damage and organ dysfunction in sepsis.[3]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound in rodent models of sepsis and related inflammatory conditions.

Table 1: Effect of Ac-YVAD-CMK on Serum Cytokine and Renal Injury Markers in a CLP Mouse Model of Sepsis-Induced Acute Kidney Injury

| Parameter | Control Group (Sham) | CLP Group | CLP + Ac-YVAD-CMK Group |

| Serum Creatinine (sCr) (µmol/L) | ~20 | ~80 | ~40# |

| Blood Urea Nitrogen (BUN) (mmol/L) | ~10 | ~40 | ~20# |

| Serum IL-1β (pg/mL) | ~50 | ~250 | ~150# |

| Serum IL-18 (pg/mL) | ~100 | ~400 | ~250# |

| Serum TNF-α (pg/mL) | ~50 | ~300 | ~200# |

| Serum IL-6 (pg/mL) | ~20 | ~150 | ~80# |

*Data are approximated from graphical representations in the source study.[3][4] All mice were sacrificed 24 hours after surgery.[3] *P < 0.05 compared with the Control group. #P < 0.05 compared with the CLP group.[3]

Table 2: Effect of Ac-YVAD-cmk on Survival in a Rat Model of Endotoxemia

| Treatment Group | Dosage (intravenous) | Mortality Rate (at 8 hours) |

| LPS + Vehicle | - | 83% |

| LPS + Ac-YVAD-cmk | 1.25 µmol/kg | No significant reduction |

| LPS + Ac-YVAD-cmk | 6.25 µmol/kg | No significant reduction |

| LPS + Ac-YVAD-cmk | 12.5 µmol/kg | 33%* |

*Data from a study using a rat model of LPS-induced endotoxemia, not a mouse CLP model.[5] *P < 0.05 compared with the LPS + Vehicle group.

Experimental Protocols

Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.[2]

Materials:

-

Male C57BL/6 mice (8-12 weeks old, 20-25 g)

-

Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps, needle holder)

-

3-0 silk suture

-

21-gauge needle

-

70% ethanol

-

Sterile saline

-

Heating pad

Procedure:

-

Anesthetize the mouse using an approved institutional protocol. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.

-

Shave the abdomen and disinfect the surgical area with 70% ethanol.

-

Make a 1-2 cm midline laparotomy incision to expose the abdominal cavity.

-

Exteriorize the cecum, taking care not to disrupt the blood supply.

-

Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (e.g., 5-10 mm). The severity of sepsis can be modulated by the length of the ligated cecal segment.

-

Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal matter can be extruded to ensure patency.

-

Return the cecum to the abdominal cavity.

-

Close the peritoneum and skin with sutures or surgical clips.

-

Administer subcutaneous sterile saline (e.g., 1 mL) for fluid resuscitation.

-

Place the mouse on a heating pad during recovery from anesthesia.

-

For sham-operated control mice, perform the laparotomy and cecal exteriorization without ligation and puncture.

This compound Administration Protocol

Materials:

-

This compound (or Ac-YVAD-CMK)

-

Vehicle (e.g., sterile saline or PBS with a low percentage of DMSO)

Procedure:

-

Reconstitution: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute the stock solution in sterile saline or PBS to the final desired concentration for injection. The final concentration of DMSO should be minimal to avoid toxicity.

-

Dosage and Administration Route:

-

Based on a study in a CLP mouse model of sepsis-induced acute kidney injury, Ac-YVAD-CMK was administered as part of the resuscitation fluid.[3] The solution contained 0.2 mg/mL of Ac-YVAD-CMK in saline, administered subcutaneously at a volume of 5 mL/100g body weight immediately after CLP surgery.[3]

-

In a rat model of endotoxemia, Ac-YVAD-cmk was administered intravenously 30 minutes prior to LPS injection at doses of 1.25, 6.25, and 12.5 µmol/kg.[5]

-

-

Timing of Administration: The timing of administration is critical. In the CLP model, administration immediately after the induction of sepsis is a common approach to target the early inflammatory response.

Assessment of Sepsis Progression and Therapeutic Efficacy

Endpoints:

-

Survival: Monitor survival rates over a period of 7-10 days.

-

Clinical Scoring: Assess the severity of sepsis using a clinical scoring system (e.g., based on posture, activity, and appearance).

-

Cytokine Analysis: Collect blood samples at various time points (e.g., 6, 12, 24, 48 hours) post-CLP to measure serum levels of inflammatory cytokines (e.g., IL-1β, IL-18, TNF-α, IL-6) using ELISA or multiplex assays.

-

Organ Dysfunction: At the experimental endpoint, harvest organs (e.g., kidneys, liver, lungs) for histological analysis and measurement of organ-specific injury markers (e.g., serum creatinine and BUN for kidney function).

-

Bacterial Load: Determine bacterial counts in the peritoneal fluid and blood to assess the effect on bacterial clearance.

Mandatory Visualizations

Caption: Caspase-1 signaling pathway in sepsis and the inhibitory action of this compound.

Caption: Experimental workflow for this compound administration in a CLP mouse model of sepsis.

References

- 1. mdpi.com [mdpi.com]

- 2. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]

Application Notes and Protocols for Blocking Inflammasome Activation with Ac-YVAD-FMK

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ac-YVAD-FMK, a potent and irreversible inhibitor of caspase-1, for the experimental blockade of inflammasome activation. This document includes detailed protocols for both in vitro and in vivo applications, quantitative data on inhibitor efficacy, and visual diagrams of the relevant biological pathway and experimental workflow.

Introduction

The inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating inflammatory caspases, primarily caspase-1. Upon activation by various stimuli, caspase-1 is responsible for the cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18). This compound (N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is a synthetic, cell-permeable tetrapeptide that acts as a highly selective and irreversible inhibitor of caspase-1. It is designed to mimic the YVAD sequence, the preferred cleavage site of caspase-1 in pro-IL-1β, thereby covalently binding to the active site of the enzyme and blocking its function.

Mechanism of Action

This compound functions as a targeted inhibitor of caspase-1 activity. The chloromethylketone (CMK) group forms a covalent bond with the cysteine residue in the active site of caspase-1, leading to its irreversible inactivation. This targeted inhibition prevents the proteolytic processing of pro-IL-1β and pro-IL-18 into their mature, biologically active forms, thus effectively suppressing the downstream inflammatory cascade mediated by the inflammasome.

Quantitative Data Summary

The following table summarizes the quantitative data regarding the efficacy of this compound in inhibiting caspase-1 and inflammasome activation from various studies.

| Parameter | Value | Cell Type/Model | Reference |

| IC50 for Caspase-1 Inhibition | ~50 µM | Myeloma and Leukemia Cells | [1] |

| Effective In Vitro Concentration | 40 µM - 100 µM | THP-1 Macrophages | [2] |

| Effective In Vitro Concentration | 50 µM | Bone Marrow-Derived Macrophages (BMDMs) | [3] |

| Effective In Vivo Dose (Mouse) | 50 ng - 200 ng (intracerebroventricular) | Mouse Model of Intracerebral Hemorrhage | [4] |

| Effective In Vivo Dose (Mouse) | 1.25, 6.25, and 12.5 µmol/kg (intraperitoneal) | Mouse Model of Acute Gastric Injury | [5][6] |

| Effective In Vivo Dose (Rat) | 300 ng (intracerebroventricular) | Rat Model of Cerebral Ischemia | [7] |

Signaling Pathway and Inhibition Point

The following diagram illustrates the canonical inflammasome activation pathway and highlights the specific point of inhibition by this compound.

Caption: Inflammasome pathway showing this compound inhibition of Caspase-1.

Experimental Workflow

The diagram below outlines the general experimental workflow for using this compound to block inflammasome activation in a cell-based assay.

Caption: Workflow for inflammasome inhibition assay using this compound.

Experimental Protocols

Reagent Preparation and Storage

-

Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in sterile, high-quality DMSO to create a stock solution, for example, at a concentration of 10-20 mM.

-

Storage: Store the lyophilized powder at -20°C. The reconstituted stock solution in DMSO can be stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

In Vitro Protocol: Inhibition of NLRP3 Inflammasome in THP-1 Macrophages

This protocol describes the use of this compound to inhibit the NLRP3 inflammasome in PMA-differentiated THP-1 cells, a human monocytic cell line.

Materials:

-

THP-1 cells

-

Phorbol 12-myristate 13-acetate (PMA)

-

Complete RPMI-1640 medium (with 10% FBS and 1% Penicillin-Streptomycin)

-

Lipopolysaccharide (LPS)

-

Adenosine triphosphate (ATP)

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Reagents for downstream analysis (e.g., ELISA kit for IL-1β)

Procedure:

-

Cell Differentiation:

-

Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL in a multi-well plate.

-

Differentiate the cells into macrophages by adding PMA to a final concentration of 50-100 ng/mL.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. After incubation, replace the medium with fresh, PMA-free complete RPMI-1640 and rest the cells for 24 hours.

-

-

Priming (Signal 1):

-

Inhibitor Pre-treatment:

-

Prepare working solutions of this compound in complete RPMI-1640 medium at the desired final concentrations (e.g., 40 µM, 100 µM).[2] Include a vehicle control (DMSO at the same final concentration as the inhibitor-treated wells).

-

Carefully remove the LPS-containing medium and wash the cells once with warm PBS.

-

Add the medium containing this compound or vehicle control to the respective wells.

-

Pre-incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.[3]

-

-

Inflammasome Activation (Signal 2):

-

Prepare a stock solution of ATP in sterile PBS.

-

Add ATP directly to the wells to a final concentration of 5 mM to activate the NLRP3 inflammasome.[2]

-

Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatants for cytokine analysis (e.g., IL-1β ELISA).

-

Cell lysates can also be prepared for Western blot analysis of caspase-1 cleavage.

-

In Vitro Protocol: Inhibition of Inflammasome in Bone Marrow-Derived Macrophages (BMDMs)

This protocol outlines the procedure for using this compound in primary mouse BMDMs.

Materials:

-

Bone marrow cells from mice

-

L929-conditioned medium or recombinant M-CSF

-

Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)

-

LPS

-

Nigericin or ATP

-

This compound stock solution (in DMSO)

-

PBS

Procedure:

-

BMDM Differentiation:

-

Isolate bone marrow from the femurs and tibias of mice.

-

Culture the cells in complete DMEM supplemented with 20% L929-conditioned medium or 10-20 ng/mL recombinant M-CSF for 6-7 days to differentiate them into macrophages.

-

-

Priming (Signal 1):

-

Seed the differentiated BMDMs in a multi-well plate.

-

Prime the cells with LPS (e.g., 500 ng/mL) for 4 hours.

-

-

Inhibitor Pre-treatment:

-

Prepare a working solution of this compound in complete DMEM (e.g., 50 µM).

-

Wash the cells and add the medium containing this compound or vehicle control.

-

Pre-incubate for 30-60 minutes.

-

-

Inflammasome Activation (Signal 2):

-

Activate the inflammasome by adding an appropriate stimulus, such as Nigericin (5-10 µM) or ATP (5 mM).

-

Incubate for the desired time (e.g., 30-60 minutes).

-

-

Sample Collection and Analysis:

-

Collect supernatants for cytokine measurement (e.g., IL-1β and IL-18 ELISA).

-

Prepare cell lysates for Western blot analysis to detect cleaved caspase-1.

-

In Vivo Protocol: Administration of this compound in a Mouse Model

This section provides a general guideline for the in vivo application of this compound. The exact dosage and administration route should be optimized for the specific animal model and experimental design.

Materials:

-

This compound

-

Sterile DMSO

-

Sterile PBS or saline

-

Experimental animals (e.g., mice)

Procedure:

-

Preparation of Dosing Solution:

-

Dissolve this compound in a minimal amount of sterile DMSO.

-

Further dilute the solution with sterile PBS or saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <1%) to avoid toxicity.

-

-

Administration:

-

Intraperitoneal (i.p.) Injection: Doses ranging from 1.25 to 12.5 µmol/kg have been used in mice.[5][6] Administer the solution via i.p. injection, typically 30-60 minutes before inducing the inflammatory stimulus.

-

Intracerebroventricular (i.c.v.) Injection: For central nervous system studies, doses of 50-200 ng per mouse have been administered directly into the lateral ventricle, often 20 minutes prior to the insult.[4]

-

-

Induction of Inflammasome Activation:

-

Administer the inflammatory stimulus according to the established model (e.g., LPS injection, induction of cerebral hemorrhage).

-

-

Endpoint Analysis:

-

At the designated time points, collect tissues or serum for analysis of inflammatory markers (e.g., cytokine levels, histological analysis, Western blotting for caspase-1 activation).

-

Concluding Remarks

This compound is a valuable tool for investigating the role of caspase-1 and the inflammasome in various physiological and pathological processes. The protocols provided here offer a starting point for researchers. It is crucial to optimize the experimental conditions, including inhibitor concentration and incubation times, for each specific cell type and experimental model to ensure reliable and reproducible results. Always include appropriate vehicle controls to account for any effects of the solvent (DMSO).

References

- 1. Interleukin 1β-converting Enzyme Related Proteases/Caspases Are Involved in TRAIL-induced Apoptosis of Myeloma and Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inflammasome priming by LPS is dependent upon ERK signaling and proteasome function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ac-YVAD-CMK Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ac-YVAD-cmk ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

Application Notes and Protocols: Ac-YVAD-FMK in Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. A key molecular machinery driving this inflammatory response is the inflammasome, a multi-protein complex that activates caspase-1. Activated caspase-1 is responsible for the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and for inducing a form of inflammatory cell death known as pyroptosis.

Ac-YVAD-FMK (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-Fluoromethylketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-1.[1] Its high selectivity makes it an invaluable tool for dissecting the specific role of the caspase-1 pathway in neuroinflammatory processes, distinguishing its effects from other apoptotic or inflammatory cascades. These notes provide a comprehensive overview of its application, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action

This compound is a tetrapeptide that mimics the caspase-1 cleavage site in pro-IL-1β (YVAD).[1] This allows it to bind to the active site of caspase-1, where the fluoromethylketone (FMK) group forms a covalent bond, leading to irreversible inhibition.

By blocking caspase-1, this compound prevents:

-

Cytokine Maturation: The cleavage of pro-IL-1β and pro-IL-18 into their biologically active forms is halted, reducing the downstream inflammatory signaling cascade.[1][2]

-

Pyroptosis: The cleavage of Gasdermin D (GSDMD) is inhibited. GSDMD cleavage is necessary for the formation of pores in the cell membrane, which leads to cell lysis and the release of cellular contents, amplifying the inflammatory response.[1][3]

The following diagram illustrates the canonical NLRP3 inflammasome pathway and the specific point of inhibition by this compound.

Caption: this compound inhibits the inflammasome pathway by irreversibly blocking Caspase-1.

Data Presentation: Quantitative Summary

The following tables summarize effective concentrations and dosages of this compound from various neuroinflammation studies.

Table 1: In Vivo Studies Using this compound

| Model System | Animal | Dose | Administration Route | Key Findings | Reference |

| Permanent Middle Cerebral Artery Occlusion (pMCAO) | Rat | 300 ng/rat | Intracerebroventricular (ICV) | Reduced infarct volume, apoptosis, and levels of IL-1β and TNF-α. | [4] |

| Intracerebral Hemorrhage (ICH) | Rat | 1 µ g/rat | Intralateral Ventricle | Decreased brain edema and levels of active caspase-1, IL-1β, and IL-18; improved behavioral performance. | [5] |

| Intracerebral Hemorrhage (ICH) | Mouse | 200 ng/mouse | Intralateral Ventricle | Reduced brain edema, improved neurological function, and inhibited degradation of the tight junction protein ZO-1. | [6][7] |

| Sevoflurane-induced Cognitive Dysfunction | Aged Mouse | 12.5 µmol/kg | Intraperitoneal (IP) | Ameliorated cognitive dysfunction and reversed mitophagy impairment. | [8] |

| Cold-Restraint Stress-induced Gastric Injury | Mouse | 1.25-12.5 µmol/kg | Intraperitoneal (IP) | Attenuated gastric injury, reduced inflammatory cytokines, and inhibited apoptosis. | [9] |

Table 2: In Vitro Studies Using this compound

| Cell Type | Model | Concentration | Key Findings | Reference |

| Microglia | Thrombin-activated | 40-80 µM | Reduced expression of IL-1β and IL-18. | [5] |

| Human Whole Blood | LPS-stimulated | Not specified, but pretreatment required | Specifically decreased IL-1β secretion with less effect on TNFα, IL-6, and IL-8. | [10] |

| General Cell Culture | Inflammasome Assays | 0.1–30 µg/ml | General working concentration for effective caspase-1 inhibition. | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | TCBQ-stimulated | 10 µM | Inhibited caspase-1 activation. | [5] |

Experimental Protocols

Protocol 1: In Vitro Inhibition of Caspase-1 in Microglia

This protocol describes the use of this compound to study inflammasome activation in a microglial cell line (e.g., BV-2) or primary microglia.

Caption: Workflow for in vitro inhibition of the inflammasome using this compound.

Methodology:

-

Cell Culture: Plate microglia (e.g., BV-2 or primary cells) in appropriate media and allow them to adhere and stabilize for 24 hours.

-

Priming (Signal 1): To induce the expression of inflammasome components, prime the cells with Lipopolysaccharide (LPS) (e.g., 0.5-1 µg/mL) for 3-4 hours.

-

Inhibitor Pre-treatment: Reconstitute this compound in DMSO to create a stock solution (e.g., 10-20 mM) and store at -20°C.[1] Dilute the stock solution in serum-free media to the desired final concentration (e.g., 20-50 µM). Pre-incubate the cells with the this compound solution or a vehicle control (an equivalent concentration of DMSO) for at least 60 minutes.[10]

-

Activation (Signal 2): Activate the NLRP3 inflammasome by adding an agonist such as Nigericin (5-20 µM) or ATP (2.5-5 mM) for 30-60 minutes.

-

Sample Collection: Carefully collect the cell culture supernatant. This fraction contains secreted cytokines (IL-1β) and released lactate dehydrogenase (LDH) from pyroptotic cells. Lyse the remaining cells in RIPA buffer for intracellular protein analysis.

-

Analysis:

-

ELISA: Quantify the concentration of mature IL-1β in the supernatant to measure caspase-1 activity.

-

Western Blot: Analyze cell lysates for the presence of cleaved (active) caspase-1 (p20 subunit) and cleaved GSDMD.

-

LDH Assay: Measure LDH release in the supernatant as an indicator of pyroptosis-induced cell lysis.

-

Protocol 2: In Vivo Administration in a Mouse Model of Intracerebral Hemorrhage (ICH)

This protocol provides a general framework for using this compound in a collagenase-induced ICH model in mice.

Caption: Experimental workflow for in vivo this compound treatment in a mouse ICH model.

Methodology:

-

Animal Model: Use adult male mice (e.g., CD-1, 35-40g). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Inhibitor Preparation and Administration: Dissolve Ac-YVAD-CMK in sterile DMSO. For intracerebroventricular (ICV) injection, a high-dose of 200 ng per mouse is effective.[6] Administer the inhibitor or vehicle via stereotactic injection into the lateral ventricle, typically 20-30 minutes before inducing the ICH.[6]

-

ICH Induction: Induce hemorrhage by stereotactically injecting bacterial collagenase into the striatum, which degrades the basal lamina of blood vessels, causing bleeding.

-

Neurological Assessment: At specified time points (e.g., 24 and 72 hours) post-ICH, evaluate neurological deficits using a battery of behavioral tests, such as the modified Neurological Severity Score (mNSS), corner turn test, or beam balance test.[6]

-

Tissue Collection and Analysis: At the study endpoint, euthanize the animals and perfuse with saline.

-

Brain Edema: Measure brain water content by comparing the wet and dry weights of the brain hemispheres.

-

Western Blot: Homogenize perihematomal tissue to quantify protein levels of IL-1β, active caspase-1, MMP-9, and tight junction proteins (e.g., ZO-1) to assess inflammation and blood-brain barrier integrity.[6][7]

-

Immunohistochemistry: Perfuse animals with paraformaldehyde, section the brain tissue, and perform staining to assess microglial activation (e.g., Iba1 staining) and neuronal death.[11]

-

References

- 1. invivogen.com [invivogen.com]

- 2. researchgate.net [researchgate.net]

- 3. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ac-YVAD-CMK Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ac-YVAD-CMK Decreases Blood-Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ac-YVAD-cmk ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ac-YVAD-cmk improves neurological function by inhibiting caspase-1-mediated inflammatory response in the intracerebral hemorrhage of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Ac-YVAD-FMK in Cerebral Ischemia Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-FMK is a potent and irreversible inhibitor of caspase-1, a key enzyme in the inflammatory cascade that is significantly implicated in the pathophysiology of cerebral ischemia.[1][2][3] By targeting caspase-1, this compound effectively blocks the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and inhibits pyroptosis, a form of programmed cell death, thereby offering a promising therapeutic strategy to mitigate neuronal damage following ischemic stroke.[1][4][5][6] These application notes provide a comprehensive overview of the use of this compound in preclinical cerebral ischemia research, including detailed experimental protocols and a summary of key quantitative data.

Mechanism of Action

In the context of cerebral ischemia, cellular stress and damage-associated molecular patterns (DAMPs) trigger the assembly of intracellular protein complexes known as inflammasomes.[6] This leads to the activation of pro-caspase-1 into its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[6] Furthermore, caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent inflammatory cell death known as pyroptosis.[4][6] this compound, a tetrapeptide chloromethyl ketone, specifically and irreversibly inhibits caspase-1 activity, thereby disrupting this inflammatory cascade and exerting neuroprotective effects.[1][3]

}

Figure 1: this compound inhibits the caspase-1 mediated inflammatory pathway in cerebral ischemia.

Data Presentation

In Vivo Efficacy of this compound in Rodent Models of Cerebral Ischemia

| Animal Model | Administration Route | Dosage | Timing of Administration | Key Findings | Reference |

| Rat (pMCAo) | Intracerebroventricular | 300 ng/rat | 10 min post-ischemia | Reduced total infarct volume by ~35% at 24h and ~25% at 6d. Reduced caspase-1 and -3 activity. Decreased IL-1β and TNF-α levels. | [1] |

| Mouse (tMCAo) | Intraperitoneal | 10 mg/kg and 20 mg/kg | Not specified | Dose-dependently improved neurological scores and reduced infarct area. | [7] |

| Mouse (ICH) | Intracerebroventricular | Not specified | 20 min pre-ICH | Significantly reduced brain edema and improved neurological functions at 24h and 72h post-ICH. Downregulated IL-1β, JNK, and MMP-9. | [8][9][10] |

In Vitro Efficacy of this compound in Cellular Models of Ischemic Injury

| Cell Type | Insult | This compound Concentration | Key Findings | Reference |

| Microglia | Thrombin-activated | 20, 40, 80 µmol/L | Dose-dependently decreased mRNA levels of IL-1β and IL-18. 40 µmol/L reduced protein levels of active caspase-1, mature IL-1β, and IL-18. | [2][11][12] |

| Not specified | MCAO (in vivo) with in vitro analysis | 30 and 100 µM | Reduced expression of inflammasome proteins, IL-1β, IL-18, and cleaved caspase-3 in brain tissues. | [7] |

Experimental Protocols

In Vivo Model: Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats and Intracerebroventricular Injection of this compound

This protocol describes the induction of focal cerebral ischemia in rats via pMCAO, followed by the administration of this compound.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

4-0 nylon monofilament suture with a rounded tip

-

This compound

-

Vehicle (e.g., sterile saline with DMSO)

-

Stereotaxic apparatus

-

Hamilton syringe

Procedure:

-